
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromosulfanyl group attached to the piperidine ring, which is further substituted with four methyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a brominating agent in the presence of a sulfur source. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with bromine and sulfur in an organic solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the bromosulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures the efficient and safe production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromosulfanyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the bromosulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromosulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted piperidines with various functional groups replacing the bromosulfanyl group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol-substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The bromosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Bromosulfanyl)-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(Methylsulfanyl)-2,2,6,6-tetramethylpiperidine: Contains a methylsulfanyl group, which affects its chemical behavior and applications.
2,2,6,6-Tetramethylpiperidine: Lacks the bromosulfanyl group, serving as a simpler analog for comparison.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromosulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
64118-97-4 |
|---|---|
Molekularformel |
C9H18BrNS |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-1-yl) thiohypobromite |
InChI |
InChI=1S/C9H18BrNS/c1-8(2)6-5-7-9(3,4)11(8)12-10/h5-7H2,1-4H3 |
InChI-Schlüssel |
CRKHLLQQZIXTJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1SBr)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
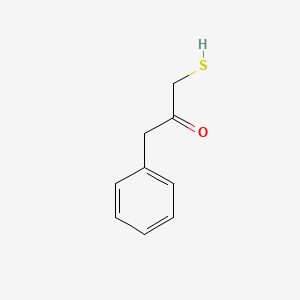
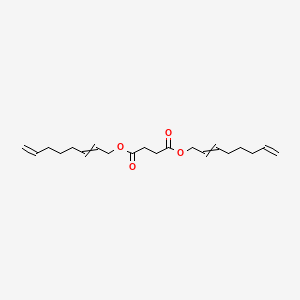
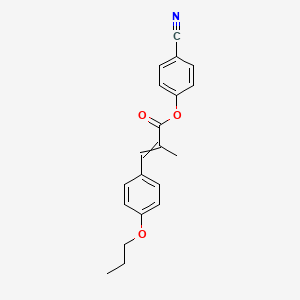
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
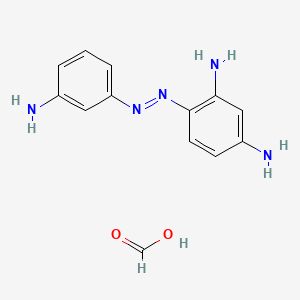
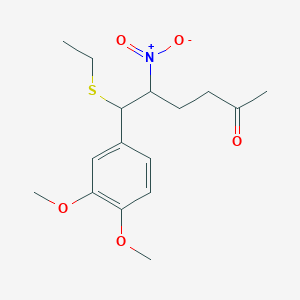
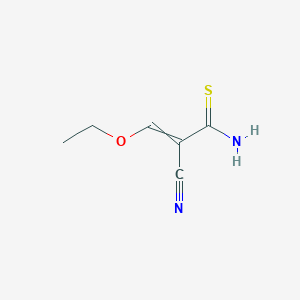
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
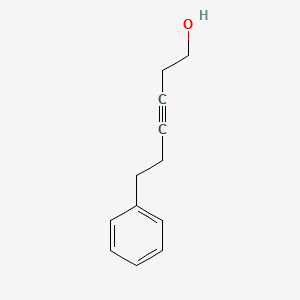

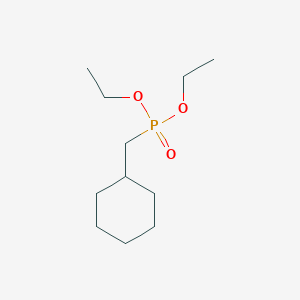
![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
